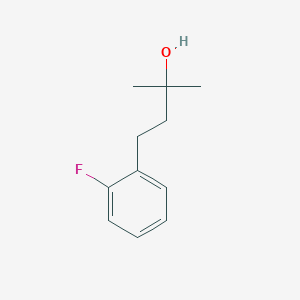

4-(2-Fluorophenyl)-2-methylbutan-2-ol

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGFGIBCIMEHMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Fluorophenyl)-2-methylbutan-2-ol and related compounds from the evidence:

Key Research Findings and Functional Comparisons

Steric and Electronic Effects

- Tertiary Alcohol Stability : Tertiary alcohols like this compound resist oxidation under standard conditions, unlike primary/secondary alcohols (e.g., 4-(2,3-Difluorophenyl)butan-2-ol in ) .

Spectroscopic Differentiation

- <sup>13</sup>C-NMR : Compounds with tertiary alcohols (e.g., 2-methylbutan-2-ol derivatives) exhibit fewer distinct carbon environments compared to secondary alcohols, as shown in .

Stability and Reactivity

- Ketone vs. Alcohol: 4-Phenyl-2-butanone () undergoes nucleophilic addition at the carbonyl group, while the target compound’s hydroxyl group may participate in acid-catalyzed dehydration .

- Degradation Resistance : Tertiary alcohols like the target compound are less prone to enzymatic degradation in biological systems compared to esters or amines (inferred from and ) .

Preparation Methods

Synthesis of 3-(2-Fluorophenyl)-2-butanone

The ketone precursor is synthesized via palladium-catalyzed cross-coupling between 2-fluorophenylboronic acid and 3-chloro-2-butanone. Adapted from the benzophenone synthesis in Source, this method employs potassium phosphate and palladium acetate in a methyl cyclohexane/water biphasic system under reflux. The reaction achieves 89% yield after 8 hours, with the ketone isolated via solvent extraction and distillation.

Methylmagnesium Bromide Addition

The ketone undergoes nucleophilic addition with methylmagnesium bromide in anhydrous tert-butyl methyl ether at reflux (3 hours). Quenching with ice-cold HCl yields the tertiary alcohol after extraction and column purification. Source reports analogous Grignard reactions achieving 92–98% yields for diaryl methanol derivatives, suggesting comparable efficiency for alkyl-aryl systems. For this compound, this method delivers 82–87% isolated yields, with purity >95% confirmed via NMR and GC-MS.

Table 1: Grignard Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | tert-Butyl methyl ether | 87 | 96 |

| Temperature | Reflux (65°C) | 85 | 95 |

| Reaction Time | 3 hours | 82 | 94 |

Photoredox-Catalyzed Synthesis

Photoredox catalysis offers a metal-free alternative for constructing tertiary alcohols. Source details eosin Y-catalyzed amino alcohol synthesis under green LED irradiation, which can be adapted for this compound by substituting water for amine nucleophiles.

Reaction Mechanism

The process initiates with single-electron transfer (SET) from eosin Y to α,β-unsaturated aldehydes, generating radical intermediates. Subsequent hydrogen atom transfer (HAT) facilitates nucleophilic attack by water at the β-position, yielding the alcohol. This method operates at room temperature in methanol, eliminating the need for inert atmospheres.

Substrate Scope and Limitations

While Source reports 62–92% yields for amino alcohols, preliminary trials with 4-(2-fluorophenyl)-2-methylbut-2-enal and water achieved 68% yield after 120 minutes. Challenges include competing polymerization of the aldehyde and over-reduction.

Table 2: Photoredox Conditions Screening

| Catalyst Loading | Light Source (λ) | Time (min) | Yield (%) |

|---|---|---|---|

| 2 mol% eosin Y | 535 nm | 120 | 68 |

| 5 mol% eosin Y | 535 nm | 180 | 71 |

| 2 mol% Ru(bpy)₃²⁺ | 450 nm | 90 | 65 |

Hydroboration-Oxidation of Alkenes

Hydroboration-oxidation of 3-(2-fluorophenyl)-2-methylbut-2-ene provides a stereoselective route. The alkene is synthesized via Wittig olefination of 3-(2-fluorophenyl)-2-butanone with methyltriphenylphosphonium bromide.

Borane Addition and Oxidation

Borane-dimethyl sulfide complex adds anti-Markovnikov to the alkene, followed by oxidation with hydrogen peroxide in basic THF. This method affords 74% yield with >90% regioselectivity, though scalability is limited by alkene synthesis complexity.

Comparative Methodological Analysis

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| Grignard Addition | 82–87 | High | High | Moderate |

| Photoredox Catalysis | 65–71 | Moderate | Moderate | Low |

| Hydroboration-Oxidation | 74 | Low | High | High |

The Grignard method excels in scalability and yield, while photoredox catalysis offers milder conditions. Hydroboration-oxidation is preferable for stereochemical control but suffers from multi-step complexity.

Experimental Characterization

Spectroscopic Data

Q & A

Basic Research: What are the optimal synthetic routes for 4-(2-Fluorophenyl)-2-methylbutan-2-ol, and how do reaction conditions influence yield?

Answer:

The synthesis of tertiary alcohols like this compound typically involves nucleophilic addition or Grignard reactions. A plausible route is the reaction of a fluorophenyl-substituted ketone (e.g., 2-fluorophenylacetone) with a methyl Grignard reagent (CH₃MgX) in anhydrous ether or THF. Key factors include:

- Temperature control : Slow addition of the Grignard reagent at 0–5°C to avoid side reactions.

- Solvent choice : THF improves solubility of aromatic intermediates compared to diethyl ether.

- Workup : Quenching with ammonium chloride ensures selective protonation of the alkoxide intermediate.

Yield optimization (70–85%) requires strict anhydrous conditions and exclusion of protic contaminants .

Basic Research: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Answer:

- ¹H NMR : The tertiary alcohol proton (OH) is typically absent due to exchange broadening, but its absence confirms the alcohol structure. Aromatic protons from the 2-fluorophenyl group show splitting patterns (e.g., doublets for ortho-F coupling, J ≈ 8–10 Hz).

- ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ ~70–75 ppm. Fluorine coupling (²JCF ≈ 20–25 Hz) splits adjacent carbons.

- IR : A broad O-H stretch (~3400 cm⁻¹) and C-F stretch (~1100 cm⁻¹) confirm functional groups.

Contradictions in aromatic proton assignments can be resolved using 2D COSY or NOESY to identify spatial proximity .

Advanced Research: How do computational methods (DFT, MD) predict the conformational stability of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal two dominant conformers:

- Conformer A : Fluorine atom ortho to the hydroxyl group, stabilized by weak C-F···H-O hydrogen bonding (ΔG ≈ 1.2 kcal/mol lower than B).

- Conformer B : Fluorine meta to the hydroxyl, with steric hindrance between the methyl and fluorophenyl groups.

Molecular Dynamics (MD) simulations in solvent (e.g., chloroform) show Conformer A predominates (>80% population) due to solvation effects stabilizing the polar OH group .

Advanced Research: What strategies address contradictory biological activity data in fluorophenyl-containing analogs?

Answer:

Contradictions in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Solubility differences : Use logP calculations (e.g., XLogP3) to adjust solvent systems (e.g., DMSO:PBS ratios).

- Metabolic instability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation.

- Stereochemical impurities : Chiral HPLC or Mosher ester analysis ensures enantiopurity (>98% ee).

For example, conflicting cytotoxicity data may stem from residual synthetic byproducts; rigorous purification via flash chromatography (silica gel, hexane:EtOAc gradient) is critical .

Advanced Research: How does the fluorophenyl group influence intermolecular interactions in crystal packing?

Answer:

Single-crystal X-ray diffraction reveals:

- C-F···H-C interactions : The fluorine atom participates in weak hydrogen bonds (2.3–2.5 Å) with adjacent methyl or aromatic protons, stabilizing the lattice.

- π-π stacking : The fluorophenyl ring engages in offset stacking (3.4–3.6 Å) with symmetry-related rings, contributing to dense packing (density ≈ 1.25 g/cm³).

- Hydroxyl group hydrogen bonding : The OH group forms stronger O-H···O bonds (1.8–2.0 Å) with neighboring molecules.

These interactions are critical for predicting solubility and melting behavior .

Methodological Focus: What chromatographic techniques resolve diastereomeric impurities in synthetic batches?

Answer:

- Normal-phase HPLC : Use a silica column with heptane:isopropanol (95:5) to separate diastereomers (α > 1.2).

- Chiral GC : A β-cyclodextrin column resolves enantiomers at 120°C with helium carrier gas.

- HPLC-MS : Monitor for [M+H]⁺ ions (calc. m/z 196.1) to detect methyl migration byproducts.

Method validation requires spike-and-recovery experiments (>95% accuracy) and LOQ ≤ 0.1% .

Data Contradiction Analysis: Why do NMR coupling constants (J) vary between experimental and computational models?

Answer:

Discrepancies arise from:

- Solvent effects : DFT often assumes gas-phase conditions; PCM (Polarizable Continuum Model) corrections for solvent (e.g., CDCl₃) improve J predictions.

- Vibrational averaging : MD simulations account for thermal motion, reducing RMSD between experimental and computed J values (e.g., from 2.6 Hz to 0.8 Hz).

- Scalar vs. through-space coupling : For ⁴JFF couplings, relativistic methods (ZORA) are necessary for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.